(3-Chloro-5-ethenylphenyl)boronic acid
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Overview
Description
(3-Chloro-5-ethenylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom and an ethenyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-ethenylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction conditions are generally mild, and the resulting boronic acid can be isolated and purified using standard techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reagents and catalysts used are typically chosen for their cost-effectiveness and availability.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-ethenylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, used to facilitate the borylation reaction.
Oxidizing Agents: Such as hydrogen peroxide, used for the oxidation of the boronic acid group.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through the oxidation of the boronic acid group.
Scientific Research Applications
(3-Chloro-5-ethenylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Used in the development of drugs and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-Chloro-5-ethenylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired biaryl product . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with the aryl halide.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the chlorine and ethenyl substituents.
(4-Chlorophenyl)boronic Acid: Similar structure but lacks the ethenyl group.
(3-Ethenylphenyl)boronic Acid: Similar structure but lacks the chlorine atom.
Uniqueness
(3-Chloro-5-ethenylphenyl)boronic acid is unique due to the presence of both chlorine and ethenyl substituents on the phenyl ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis.
Properties
Molecular Formula |
C8H8BClO2 |
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Molecular Weight |
182.41 g/mol |
IUPAC Name |
(3-chloro-5-ethenylphenyl)boronic acid |
InChI |
InChI=1S/C8H8BClO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h2-5,11-12H,1H2 |
InChI Key |
LHILZBCGPJNMRE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C=C)(O)O |
Origin of Product |
United States |
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